Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic organic compound with the molecular formula C10H7IN2O2. It features an imidazo[1,2-a]pyridine ring with a methyl ester and an iodine atom attached to specific positions of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones, followed by iodination and esterification steps . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting cyclization and bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds or nucleophiles can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like TBHP or metal catalysts can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.
Industry: The compound’s unique properties can be utilized in material science for developing advanced materials with specific functionalities
Mechanism of Action
The mechanism of action of methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-7-carboxylate: Similar in structure but with a bromine atom instead of iodine.
N-(Pyridin-2-yl)amides: These compounds share the imidazo[1,2-a]pyridine core but differ in functional groups attached to the ring
Uniqueness: Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKJTLBZTWHLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726930 | |
Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009378-93-1 | |
Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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